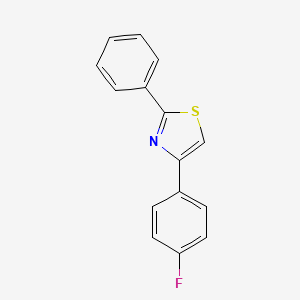

4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

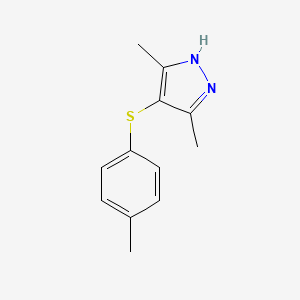

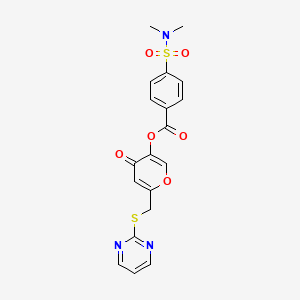

The compound “4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole” belongs to a class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Fluorophenyl groups are aromatic rings where one hydrogen atom is replaced by a fluorine atom .

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, a similar compound, “4-Fluorophenylacetonitrile”, was synthesized starting from a pyrazoline via a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic methods, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For instance, a derivative of 4-Fluorophenyl, Benzyl(4-fluorophenyl)phenylphosphine oxide, was synthesized in one step from 4-FPO and benzyl chloride through a trivial S N 2 substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various methods. For instance, a similar compound, “4-Fluorophenol”, was found to be combustible, and its vapors were heavier than air and may spread along floors .科学的研究の応用

Corrosion Inhibition

4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2H)-one: , a derivative of 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole, has been studied for its anti-corrosion properties . It has shown effectiveness as a corrosion inhibitor for carbon steel in acidic environments, which is crucial for extending the lifespan of industrial equipment .

Pharmaceutical Applications

Indole derivatives, which share a similar structural motif with 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole, exhibit a wide range of biological activities. They are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This suggests potential pharmaceutical applications for 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole in developing new therapeutic agents .

Materials Science

In the field of advanced composites and hybrid materials , derivatives like benzyl(4-fluorophenyl)phenylphosphine oxide have been used to enhance the flame retardancy and dielectric properties of epoxy resins. This modification is particularly valuable in the electronics industry for creating safer and more efficient materials .

Environmental Science

Thiazole derivatives have been utilized in environmental science for their antibacterial properties. For instance, compounds synthesized from thiazole scaffolds have shown activity against bacteria such as Staphylococcus aureus and Chromobacterium violaceum, indicating their potential use in combating bacterial contamination in various environments .

Analytical Chemistry

The anti-corrosion properties of thiazole derivatives also have implications in analytical chemistry . By preventing corrosion in analytical instruments, these compounds can ensure more accurate measurements and prolong the operational life of the equipment .

Biochemistry

In biochemistry , the fluorine atom present in the 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole structure can be significant. Fluorine is known to influence the biological activity of molecules, and its presence in low molecular weight compounds can alter their reactivity, potentially leading to new biochemical applications .

Pharmacology

The structural similarity of 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole to other biologically active compounds suggests its potential in pharmacology . It could be explored for its efficacy in various therapeutic areas, including the treatment of infectious diseases, cancer, and chronic conditions .

Smart Material Development

Thiazole derivatives have been investigated for their role in the development of smart materials . These materials can respond to environmental stimuli, making them useful in applications such as smart windows, sensors, and bionic devices .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(4-fluorophenyl)-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNS/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLPVIMTYUAFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2575760.png)

![3-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoic acid](/img/structure/B2575763.png)

![Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2575764.png)

![3-[2-(2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2575766.png)

![1-Iodo-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2575770.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2575771.png)

![(Z)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2575776.png)

![tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate](/img/structure/B2575779.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)